molecular formula C12H12N2O B11902429 N-cyclopropyl-1H-indole-4-carboxamide

N-cyclopropyl-1H-indole-4-carboxamide

Cat. No.: B11902429
M. Wt: 200.24 g/mol
InChI Key: CMKZXPZIDDLCPB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1H-indole-4-carboxamide (CAS 1153845-91-0) is a chemical compound featuring an indole scaffold, a privileged structure in medicinal chemistry known for its widespread presence in biologically active molecules . The core indole structure is extensively investigated for its potential in pharmaceutical research, with derivatives displaying a broad spectrum of biological activities including antiviral, anticancer, antifungal, and anti-inflammatory properties . The incorporation of a cyclopropyl carboxamide moiety is a significant structural feature, as this group can influence the molecule's conformation and metabolic stability . Recent research into structurally related indole-carboxamide compounds highlights their relevance in drug discovery, such as in the development of potential treatments for neglected tropical diseases like Chagas disease . Furthermore, computational studies on similar N-cyclopropyl indole-2-carboxamide derivatives have utilized 3D-QSAR methods like CoMFA and CoMSIA to model their antifungal activity, providing valuable insights for the rational design of new agents . This combination of a versatile indole core and the cyclopropyl amide substituent makes this compound a compound of interest for exploring new structure-activity relationships (SAR) and for hit-to-lead optimization campaigns in various therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-cyclopropyl-1H-indole-4-carboxamide

InChI

InChI=1S/C12H12N2O/c15-12(14-8-4-5-8)10-2-1-3-11-9(10)6-7-13-11/h1-3,6-8,13H,4-5H2,(H,14,15)

InChI Key

CMKZXPZIDDLCPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C3C=CNC3=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Cyclopropyl 1h Indole 4 Carboxamide

Retrosynthetic Analysis of the N-cyclopropyl-1H-indole-4-carboxamide Scaffold

A more complex but versatile approach involves the disconnection of the indole (B1671886) ring itself. This opens up numerous possibilities for constructing the 4-substituted indole nucleus using classic and modern synthetic methods. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the indole ring. These disconnections form the basis for the synthetic pathways discussed in the subsequent sections.

Strategies for the Formation of the Indole Core in this compound

The construction of the indole nucleus is a pivotal step in the synthesis of this compound. Several classical and contemporary named reactions can be adapted for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.cn The reaction can be promoted by various Brønsted or Lewis acids, such as HCl, H₂SO₄, polyphosphoric acid, or zinc chloride. wikipedia.org

For the synthesis of the this compound precursor, indole-4-carboxylic acid, the Fischer synthesis would require a (3-carboxyphenyl)hydrazine and a suitable two-carbon aldehyde equivalent, like glyoxal (B1671930) or pyruvic acid, followed by decarboxylation if necessary. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation triggers a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to a diimine intermediate that, after cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org Modern modifications, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

The Madelung synthesis, first reported in 1912, provides an alternative route to indoles through the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org Typical conditions involve sodium or potassium alkoxides at 200–400 °C. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by nucleophilic attack of the resulting carbanion on the amide's carbonyl carbon. wikipedia.orgquimicaorganica.org

To apply this to the target molecule's core, one would start with an N-acyl-2-methyl-3-nitroaniline derivative, where the nitro group is later converted to the carboxylic acid. The harsh conditions of the traditional Madelung synthesis limit its application to substrates with sensitive functional groups. bhu.ac.in However, modern variations have been developed to proceed under milder conditions. For instance, the use of organolithium reagents as bases allows the reaction to occur at lower temperatures. bhu.ac.in The Smith-modified Madelung synthesis employs organolithium reagents on 2-alkyl-N-trimethylsilyl anilines, which can react with esters or carboxylic acids to form substituted indoles. wikipedia.org Furthermore, copper-catalyzed amidation followed by a one-pot cyclization offers a newer, Madelung-type synthesis that avoids extremely high temperatures. clockss.org

The Larock indole synthesis, developed in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. wikipedia.orgub.edu This method is highly versatile due to the wide range of functional groups tolerated on both the aniline (B41778) and the alkyne. wikipedia.org The catalytic cycle typically involves the oxidative addition of the o-iodoaniline to a Pd(0) complex, followed by alkyne insertion and subsequent intramolecular cyclization and reductive elimination to form the indole ring. ub.edu

To synthesize a 4-substituted indole like the precursor for this compound, one could start with methyl 2-amino-3-iodobenzoate. The reaction with a suitable alkyne under palladium catalysis would lead to the formation of the indole-4-carboxylate scaffold. The choice of base, such as sodium or potassium carbonate, and the addition of ligands or salts like LiCl can be crucial for optimizing the reaction yield and regioselectivity. wikipedia.orgub.edu The use of N-heterocyclic carbene (NHC) palladium complexes has been shown to improve the efficiency and regioselectivity of the Larock synthesis. rsc.org

The Bartoli indole synthesis, discovered in 1989, is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a substituted indole. wikipedia.orgrsc.org This method is particularly effective for the synthesis of 7-substituted indoles, as the presence of a bulky ortho-substituent is often necessary for high yields. wikipedia.orgthieme-connect.com The reaction requires three equivalents of the Grignard reagent. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, formation of a nitroso intermediate, a second Grignard addition, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent cyclization and aromatization. wikipedia.orgchemeurope.com

Synthesizing a 4-substituted indole using the Bartoli method is challenging because the reaction generally fails with meta- or para-substituted nitroarenes, often yielding anilines as the major product. thieme-connect.com However, a modification developed by Dobbs uses an ortho-bromine as a transient directing group. rsc.orgchemeurope.com This allows for the synthesis of 4- or 6-substituted indoles by performing the Bartoli reaction on a 2-bromo-5-substituted or 2-bromo-3-substituted nitrobenzene, followed by reductive removal of the bromine atom. rsc.org This adaptation could potentially be used to construct the indole-4-carboxylic acid framework.

Approaches to the Formation of the Carboxamide Linkage in this compound

The final step in many synthetic routes to this compound is the formation of the amide bond between indole-4-carboxylic acid and cyclopropylamine. This transformation is a type of peptide coupling reaction.

A variety of coupling reagents can be employed for this purpose. Standard reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. arkat-usa.org Other common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and mild reaction conditions. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, a one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to effectively form amide bonds with less reactive nitrogen-containing heterocycles like indole. asiaresearchnews.com This method avoids the need for specialized equipment or high temperatures and has demonstrated high yields for a wide range of amide compounds. asiaresearchnews.com Another green approach involves the in-situ formation of thioesters from carboxylic acids, which then react with amines to form the amide bond, avoiding traditional coupling reagents altogether. rsc.org

Interactive Data Table: Comparison of Indole Synthesis Methods

Synthesis MethodKey Starting MaterialsReagents & ConditionsGeneral Applicability
Fischer Synthesis Arylhydrazine, Aldehyde/KetoneProtic or Lewis Acid (e.g., H₂SO₄, ZnCl₂)Broadly applicable for various substituted indoles. wikipedia.orgthermofisher.cn
Madelung Synthesis N-acyl-o-toluidineStrong Base (e.g., NaOEt, n-BuLi), High TempPrimarily for 2-alkylindoles; harsh conditions limit scope. wikipedia.orgbhu.ac.in
Larock Synthesis o-Iodoaniline, AlkynePd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), LiClVersatile for 2,3-disubstituted indoles. wikipedia.orgub.edu
Bartoli Synthesis o-Substituted Nitroarene, Vinyl Grignard3 eq. Vinyl Grignard ReagentExcellent for 7-substituted indoles; limited for other isomers without modification. wikipedia.orgrsc.org

Carboxylic Acid Activation and Amidation

A fundamental approach to forming the amide bond involves the activation of the carboxylic acid group of 1H-indole-4-carboxylic acid to make it more susceptible to nucleophilic attack by cyclopropylamine. One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive indole-4-carbonyl chloride can then be reacted with cyclopropylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired this compound.

Another activation strategy involves the formation of a mixed anhydride (B1165640). This can be accomplished by reacting the indole-4-carboxylic acid with an acyl halide or another acid anhydride in the presence of a base. The resulting mixed anhydride is more reactive than the parent carboxylic acid and readily undergoes amidation with cyclopropylamine.

Coupling Reagent-Mediated Amide Bond Formation

Modern synthetic chemistry heavily relies on the use of coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and often proceeding with high yields. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine. For the synthesis of this compound, a variety of coupling reagents can be employed.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.comnih.gov Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. peptide.com

Uronium-based coupling reagents, for instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are particularly popular due to their high reactivity and the formation of clean reaction products. researchgate.netlookchem.comnih.govrsc.orgijpsr.comwenxuecity.com The general procedure involves dissolving the 1H-indole-4-carboxylic acid, cyclopropylamine, the coupling reagent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is typically stirred at room temperature until completion.

Coupling ReagentCommon AdditiveTypical BaseSolvent
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-hydroxybenzotriazole)DIPEA (N,N-diisopropylethylamine)DCM, DMF
DCC (N,N'-dicyclohexylcarbodiimide)HOBt (1-hydroxybenzotriazole)-DCM, THF
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-DIPEA, TEADMF
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-DIPEA, TEADMF
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)-DIPEADMF, DCM

Alternative Carboxamide Synthesis Techniques

While less common for this specific transformation, other methods for carboxamide synthesis exist. One such method is the direct condensation of the carboxylic acid and amine at high temperatures, though this can lead to decomposition of sensitive substrates. Another approach involves the use of enzymatic catalysts, such as lipases, which can promote amide bond formation under mild, environmentally friendly conditions. However, the substrate scope and efficiency of these methods can be limited.

Introduction of the N-cyclopropyl Moiety in this compound Synthesis

Direct N-alkylation with Cyclopropyl-containing Reagents

A straightforward approach is the direct N-alkylation of a pre-formed 1H-indole-4-carboxamide with a suitable cyclopropyl-containing electrophile. This typically involves reacting the indole with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide or iodide, in the presence of a base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724).

Transition metal-catalyzed cross-coupling reactions have also emerged as powerful tools for N-alkylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to form the N-cyclopropyl bond. This would involve reacting the 1H-indole-4-carboxamide with a cyclopropyl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. Another relevant method is the Ullmann condensation, which typically uses a copper catalyst to promote the coupling of an amine with an alkyl or aryl halide. Recent developments have shown that copper-catalyzed N-cyclopropylation of indoles and other amides can be achieved using cyclopropylboronic acid as the cyclopropyl source. researchgate.netlookchem.comnih.govrsc.orgresearchgate.net This reaction is often carried out in the presence of a copper(II) salt, a ligand, and a base at elevated temperatures. researchgate.netnih.gov

MethodCyclopropyl SourceCatalyst/ReagentTypical Conditions
Classical N-AlkylationCyclopropyl bromide/iodideNaH, K₂CO₃, or Cs₂CO₃DMF or ACN, RT to elevated temp.
Buchwald-Hartwig AminationCyclopropyl bromide/triflatePalladium catalyst and phosphine ligandToluene or dioxane, base, elevated temp.
Ullmann-type CouplingCyclopropylboronic acidCopper(II) acetate (B1210297)DMAP, NaHMDS, 95 °C, O₂ atmosphere nih.gov

Cyclopropanation Strategies on Precursors

An alternative strategy involves the formation of the cyclopropane (B1198618) ring on a suitable indole precursor before the amidation step. This is a less direct route for this specific target molecule but is a valid synthetic approach in organic chemistry. For instance, one could envision a scenario where a precursor with a suitable functional group on the indole nitrogen is transformed into a cyclopropyl group. However, for the synthesis of this compound, direct N-alkylation is generally more efficient.

Post-synthetic Modification of the Indole Nitrogen

This strategy is closely related to direct N-alkylation, where the N-cyclopropyl group is introduced after the core indole-4-carboxamide scaffold has been assembled. This is often the preferred route as it allows for late-stage functionalization, which can be advantageous in the synthesis of analog libraries for research purposes. The copper-catalyzed N-cyclopropylation of amides with cyclopropylboronic acid is a prime example of a post-synthetic modification that is highly relevant to the synthesis of this compound. researchgate.netlookchem.comnih.govrsc.orgresearchgate.net This method has been shown to be tolerant of various functional groups, making it a robust choice for the final step in the synthesis. nih.gov

Optimization of Synthetic Pathways for this compound

The synthesis of this compound typically involves the formation of an amide bond between a 1H-indole-4-carboxylic acid derivative and cyclopropylamine. The optimization of this process is crucial for improving yield, purity, and cost-effectiveness.

Reaction Condition Optimization (e.g., Temperature, Solvent, Catalyst Load)

The efficiency of the amide coupling reaction is highly dependent on the chosen conditions. Research into analogous cyclopropane carboxamide syntheses has demonstrated that parameters such as temperature, solvent, and the choice of coupling agents and bases play a pivotal role. nih.gov

Temperature: Temperature control is critical in the synthesis of related cyclopropane carboxamides. For instance, in cyclopropanation reactions leading to precursors of the final compound, maintaining an optimal temperature, such as 60°C, has been shown to be more effective than higher temperatures like 100°C, where yields were significantly lower. nih.gov

Solvent: The choice of solvent can significantly impact reaction times and yields. In the amide coupling step for similar structures, dimethylformamide (DMF) has been found to be a superior solvent compared to tetrahydrofuran (B95107) (THF), leading to faster reaction completion. nih.gov Dichloromethane (DCM) is also a commonly used solvent for such coupling reactions. nih.govacs.org

Catalyst and Coupling Reagents: A variety of coupling reagents can be employed for the formation of the amide bond. In the synthesis of 1-phenylcyclopropane carboxamides, several coupling agents were tested, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the base DIPEA (N,N-Diisopropylethylamine) providing the highest yield (85%). nih.gov Other common coupling reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) paired with HOBt (Hydroxybenzotriazole). nih.gov The selection of the base is also important, with DIPEA showing better performance than triethylamine (Et3N) in certain instances. nih.gov

Below is an interactive data table summarizing the optimization of the amide coupling reaction for a model 1-phenylcyclopropane carboxamide synthesis, which provides insights applicable to the synthesis of this compound.

Optimization of Amide Coupling Conditions

EntryCoupling ReagentBaseSolventYield (%)
1EDCI/HOBtDIPEADMF75
2HBTUDIPEADMF80
3PyBOPDIPEADMF78
4HATUEt3NDMF72
5HATUDIPEATHF65
6HATUDIPEADMF85

Scalability Considerations for this compound Production

Transitioning from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. A scalable synthesis must be robust, cost-effective, and safe. For indole derivatives, scalable processes are being developed that aim to be both efficient and straightforward. mdpi.com

Key considerations for scalability include:

Reagent Availability and Cost: The starting materials, 1H-indole-4-carboxylic acid and cyclopropylamine, should be readily available and affordable in large quantities.

Process Safety: The reaction conditions must be safe for large-scale operations, avoiding highly exothermic reactions or the use of hazardous reagents where possible.

Work-up and Purification: The purification process should be amenable to large-scale techniques, such as crystallization, to avoid chromatography which is often not feasible for industrial production.

Waste Management: The generation of waste should be minimized to ensure an environmentally and economically viable process.

One example of a scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, involved a Curtius degradation that was successfully performed on a 900 mmol scale. nih.gov This demonstrates that multi-step syntheses involving cyclopropyl moieties can be scaled up effectively.

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce the environmental impact of chemical processes. nih.govejcmpr.com For the synthesis of this compound, several green chemistry strategies can be envisioned.

Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives is a key goal. Water, ethanol (B145695), and other bio-based solvents are being explored for similar heterocyclic syntheses. rsc.orgresearchgate.net

Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve atom economy. Copper-catalyzed reactions, for example, have been developed for the synthesis of indole-1-carboxamides under mild conditions. researchgate.net

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle, as they can assemble complex molecules like indole-2-carboxamides in a single step from simple precursors. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

An innovative two-step MCR-based synthesis for indole-2-carboxamides has been reported that proceeds under mild conditions using ethanol as a solvent and without a metal catalyst, highlighting a green approach to related structures. rsc.org Such methodologies could potentially be adapted for the synthesis of the 4-carboxamide isomer.

The following table outlines some green chemistry approaches and their potential application in the synthesis of this compound.

Green Chemistry Approaches in Indole Carboxamide Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Prevention of WasteDeveloping one-pot or multicomponent reaction pathways.Reduces the number of synthetic steps and purification stages. rsc.org
Atom EconomyUtilizing MCRs where most atoms of the starting materials are incorporated into the product.Minimizes the formation of by-products. rsc.org
Use of Safer SolventsEmploying water or ethanol instead of chlorinated or aprotic polar solvents.Reduces environmental pollution and health hazards. rsc.orgresearchgate.net
Use of CatalysisEmploying recyclable catalysts or biocatalysts.Improves reaction efficiency and reduces waste. researchgate.net
Energy EfficiencyConducting reactions at ambient temperature and pressure.Lowers energy consumption and production costs. rsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies for N Cyclopropyl 1h Indole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-cyclopropyl-1H-indole-4-carboxamide. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity and spatial relationships of the atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their immediate chemical environment. The spectrum is characterized by distinct signals for the indole (B1671886) ring protons, the amide proton, and the protons of the cyclopropyl (B3062369) group.

The indole ring protons typically appear in the aromatic region of the spectrum. The proton on the indole nitrogen (H1) is expected to resonate at a significantly downfield chemical shift, often as a broad singlet. The protons on the benzene (B151609) portion of the indole ring (H5, H6, and H7) and the proton at the 2-position of the indole ring (H2) will also exhibit characteristic chemical shifts and coupling patterns. The amide proton (NH of the carboxamide) will also be present, with its chemical shift being solvent-dependent.

The cyclopropyl group protons will appear in the upfield region of the spectrum. The methine proton attached to the nitrogen will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two sets of methylene protons on the cyclopropyl ring are diastereotopic and will likely show complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general NMR principles.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1 (indole NH)~11.5br s-
H-2~7.3tJ = 2.5, 1.5
H-3~6.8tJ = 2.5
H-5~7.8dJ = 8.0
H-6~7.2tJ = 8.0
H-7~7.5dJ = 8.0
Amide NH~8.5dJ = 4.0
Cyclopropyl CH~2.9m-
Cyclopropyl CH₂~0.8m-
Cyclopropyl CH₂'~0.6m-

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxamide group is expected to be the most downfield signal. The carbon atoms of the indole ring will appear in the aromatic region, with their specific chemical shifts influenced by the electron-donating nitrogen atom and the electron-withdrawing carboxamide group. The carbons of the cyclopropyl group will resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds and general NMR principles.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~168
C-2~125
C-3~102
C-3a~127
C-4~128
C-5~122
C-6~121
C-7~115
C-7a~136
Cyclopropyl CH~24
Cyclopropyl CH₂~7

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent protons on the indole ring (e.g., H-5 with H-6, and H-6 with H-7) and within the cyclopropyl group. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals. For example, the signal of H-5 would show a correlation to the signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected from the amide proton to the carbonyl carbon and the cyclopropyl methine carbon, and from the indole protons to the various indole carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations might be observed between the amide proton and the cyclopropyl methine proton.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are well-suited for the analysis of this compound, as they typically produce intact protonated molecules [M+H]⁺.

ESI: This technique is ideal for polar and thermally labile molecules. In positive ion mode ESI-MS, this compound would be expected to readily form the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the unambiguous determination of its elemental formula (C₁₂H₁₂N₂O).

APCI: This technique is suitable for less polar and more volatile compounds. It can also be used to generate the [M+H]⁺ ion of the target compound.

Table 3: Predicted HRMS Data for this compound Predicted data based on the molecular formula C₁₂H₁₂N₂O.

IonCalculated m/z
[M+H]⁺201.1022
[M+Na]⁺223.0841
[M+K]⁺239.0581

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure, confirming the connectivity of its different parts. nih.govresearchgate.net

For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond. This would lead to the formation of characteristic fragment ions corresponding to the indole-4-carbonyl moiety and the protonated cyclopropylamine. Other potential fragmentations include losses of small neutral molecules from the indole ring. The accurate mass measurement of these fragment ions in an HRMS/MS experiment provides further confidence in the structural assignment.

Table 4: Predicted Key MS/MS Fragment Ions for this compound Predicted data based on the structure and general fragmentation principles of similar compounds.

Proposed Fragment Ion StructureCalculated m/zFragmentation Pathway
[C₉H₆NO]⁺ (Indole-4-carbonyl cation)144.0444Cleavage of the amide C-N bond
[C₃H₆N]⁺ (Cyclopropylaminyl cation)56.0495Cleavage of the amide C-N bond with hydrogen transfer
[C₈H₆N]⁺ (Indole-4-yl cation)116.0491Loss of CO from the indole-4-carbonyl cation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific, publicly available IR spectrum for this compound is not widely documented, the expected characteristic absorption bands can be predicted based on its structural components: the indole ring, the secondary amide, and the cyclopropyl group.

The analysis of a related compound, 5-methoxy-1H-indole-2-carboxylic acid, reveals characteristic vibrational modes for the indole N-H group. mdpi.com In the solid state, the N-H stretching vibration is typically observed as a sharp band around 3342 cm⁻¹, indicative of its involvement in intermolecular hydrogen bonding. mdpi.com For this compound, a similar sharp band is expected in this region.

The secondary amide group will exhibit several characteristic bands. The N-H stretching vibration of the amide is expected to appear in the range of 3300-3100 cm⁻¹, often as a broader band than the indole N-H stretch due to hydrogen bonding. The amide I band (primarily C=O stretching) is one of the most intense absorptions in the spectrum, typically found between 1680 and 1630 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) is expected in the region of 1570-1515 cm⁻¹.

The cyclopropyl group possesses characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation (scissoring) vibrations around 1020-1000 cm⁻¹. The aromatic C-H stretching of the indole ring will also appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic system will be observed in the 1600-1450 cm⁻¹ region.

A hypothetical summary of the expected IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Indole N-HStretching~3340
Amide N-HStretching3300-3100
Aromatic & Cyclopropyl C-HStretching>3000
Amide I (C=O)Stretching1680-1630
Amide IIN-H Bending & C-N Stretching1570-1515
Aromatic C=CStretching1600-1450
Cyclopropyl RingDeformation1020-1000

This table presents predicted values based on the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Molar Absorptivity Determination

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The chromophores in this compound, primarily the indole nucleus and the carboxamide group, are expected to give rise to characteristic absorption bands.

The indole ring system is the dominant chromophore and typically exhibits two main absorption bands. The more intense band, occurring at shorter wavelengths (around 200-220 nm), is attributed to a π → π* transition. A second, less intense band with fine structure often appears at longer wavelengths (around 260-290 nm), also arising from a π → π* transition. elte.hu

The amide carbonyl group also contributes to the UV spectrum. It can undergo a weak n → π* transition at a longer wavelength, which may be masked by the stronger indole absorptions. The π → π* transition of the carbonyl group occurs at a much shorter wavelength, typically below 200 nm. libretexts.org

A hypothetical representation of the expected UV-Vis absorption data is provided below.

Chromophore Electronic Transition Expected λmax (nm) **Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) **
Indole Ringπ → π~220High
Indole Ringπ → π~270Moderate
Carbonyl Groupn → π*>290Low (often not observed)

This table presents predicted values based on the chromophores present in the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method would provide precise information on the bond lengths, bond angles, and torsional angles of this compound, revealing its preferred conformation in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Chromatographic Purity and Assay Determination Techniques

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and determining the assay of this compound. A validated HPLC method is essential for quality control in research and manufacturing. While a specific, validated method for this compound is not published, a suitable reversed-phase HPLC (RP-HPLC) method can be developed based on its physicochemical properties.

A typical RP-HPLC method would utilize a C18 stationary phase, which is effective for separating moderately polar compounds like indole derivatives. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be optimal for separating the main compound from any potential impurities with different polarities.

Detection is commonly achieved using a UV detector set at one of the absorption maxima of the indole chromophore, for instance, around 220 nm or 270 nm, to ensure high sensitivity. Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure the method is reliable for its intended purpose.

A hypothetical HPLC method is outlined in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table presents a hypothetical HPLC method based on the analysis of similar compounds.

While this compound itself is not chiral, the development of chiral analogs is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. nih.gov Should chiral analogs of this compound be synthesized, for example, by introducing a stereocenter on the cyclopropyl ring or elsewhere in the molecule, chiral chromatography would be indispensable for separating the enantiomers and determining the enantiomeric purity.

The separation of enantiomers of related indole derivatives has been successfully achieved using chiral stationary phases (CSPs), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.gov Supercritical fluid chromatography (SFC) with chiral columns has also proven effective for the enantiomeric separation of indole-containing compounds. nih.gov The development of a chiral separation method would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution of the enantiomers. The separated enantiomers would then be quantified to determine the enantiomeric excess (ee) of the sample. Studies on related chiral indole-cyclopropyl compounds have utilized preparative chiral HPLC to isolate individual enantiomers for further biological evaluation. nih.gov

Computational Chemistry and Theoretical Modeling of N Cyclopropyl 1h Indole 4 Carboxamide

Quantum Mechanical (QM) Studies on N-cyclopropyl-1H-indole-4-carboxamide

Quantum mechanical calculations offer a powerful lens to examine the intrinsic properties of this compound at the atomic and electronic levels. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its approximations) for the molecule, yielding a wealth of information about its structure and reactivity.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

An analysis of the electronic structure of this compound is fundamental to understanding its chemical behavior. Key to this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the region most likely to accept an electron, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the indole (B1671886) ring system, rich in π-electrons, is expected to significantly contribute to the HOMO, while the carboxamide group, with its electron-withdrawing nature, would influence the LUMO. Computational studies on similar heterocyclic amide derivatives have shown that such analyses are crucial for predicting reactivity. phcogj.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterIllustrative Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap 5.3

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Specific values for this compound would require dedicated computation.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of this compound is not static. Rotation around single bonds, particularly the amide C-N bond and the bond connecting the cyclopropyl (B3062369) group, gives rise to various conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, i.e., the structures corresponding to energy minima on the potential energy surface.

Studies on related secondary N-cyclopropyl amides have revealed interesting conformational behaviors, such as the presence of both E (cis) and Z (trans) rotamers around the amide bond. nih.gov For this compound, QM calculations would explore the rotational barriers and identify the global energy minimum, which is the most populated conformation at equilibrium. This information is vital as the biological activity of a molecule is often dictated by a specific, low-energy conformation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the this compound molecule. By mapping the electrostatic potential onto the electron density surface, regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) can be identified.

For this molecule, the oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a primary hydrogen bond acceptor. The hydrogen atom on the indole nitrogen (N-H) would exhibit a positive potential, marking it as a hydrogen bond donor. The MEP surface is invaluable for predicting non-covalent interactions, such as those with solvent molecules or the binding pocket of a protein.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

QM methods can predict various spectroscopic properties with a high degree of accuracy. For this compound, this includes:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in structure verification. By computing the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the unambiguous assignment of signals. nih.govbas.bgnih.gov

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the amide, the N-H stretch of the indole, or the various C-H stretches. These predictions are highly useful for interpreting experimental IR spectra. researchgate.net

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

ProtonIllustrative Predicted Chemical Shift (ppm)
Indole N-H8.1 - 8.3
Amide N-H7.8 - 8.0
Aromatic Protons7.0 - 7.6
Cyclopropyl Protons0.6 - 0.9

Note: These are representative chemical shift ranges for the given functional groups and are not specific calculated values for this molecule.

Molecular Docking Simulations with Proposed Biological Targets

While QM studies probe the intrinsic properties of this compound, molecular docking simulations aim to predict its binding orientation and affinity within the active site of a biological target, typically a protein. This computational technique is a cornerstone of modern drug discovery.

Ligand-Protein Interaction Profiling and Binding Mode Prediction

Molecular docking involves placing the three-dimensional structure of this compound (the ligand) into the binding site of a target protein and evaluating the goodness of fit using a scoring function. This process is repeated many times to find the most favorable binding mode.

The choice of a biological target would be guided by the therapeutic area of interest. For instance, indole derivatives are known to interact with targets like cyclooxygenase (COX) enzymes, kinases, or G-protein coupled receptors. phcogj.comisfcppharmaspire.com A docking study would reveal:

Binding Affinity: A numerical score that estimates the strength of the interaction. Lower scores typically indicate a more favorable binding.

Binding Pose: The predicted orientation of the ligand within the active site.

Key Interactions: The specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the amide group of the ligand could form hydrogen bonds with amino acid residues in the active site, while the indole ring could engage in hydrophobic or π-stacking interactions.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterDescription
Binding Affinity (kcal/mol) -8.5
Key Hydrogen Bonds Amide C=O with Lysine residue; Indole N-H with Glutamate residue
Hydrophobic Interactions Cyclopropyl group with Leucine and Valine residues
π-π Stacking Indole ring with Phenylalanine residue

Note: This table is a hypothetical representation of the output from a molecular docking simulation. The specific residues and affinity would depend on the chosen protein target.

Scoring Function Evaluation for Binding Affinity Estimation

The accurate prediction of binding affinity between a ligand and its protein target is a cornerstone of computational drug discovery. For this compound, various scoring functions are employed to estimate this affinity, with their performance being crucial for virtual screening and lead optimization. Different scoring functions may yield varying results due to the different algorithms and parameters they employ to calculate the binding energy.

An illustrative evaluation of scoring functions for a series of indole-based inhibitors, including structures analogous to this compound, targeting the enzyme Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis demonstrates this variability. The binding affinities of these compounds were predicted using several widely used scoring functions.

Table 1: Comparative Scoring Function Evaluation for Indole-Based InhA Inhibitors

Scoring Function Predicted Binding Energy (kcal/mol)
GOLD Score 55.28
ChemScore 29.74
ASP 41.59

This table is representative and compiled from methodologies used in the study of similar indole-based compounds.

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments and Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, offering insights that are not available from static modeling approaches.

Binding Site Residence Time and Stability of Ligand-Target Complexes

When complexed with a target protein, such as InhA, MD simulations can be used to assess the stability of the ligand-protein complex and estimate the ligand's residence time in the binding site. For indole-based inhibitors, key interactions typically involve hydrogen bonds between the indole N-H group and the amide moiety with amino acid residues in the binding pocket, as well as hydrophobic interactions involving the indole ring and the cyclopropyl group. The stability of these interactions over the course of the simulation is a strong indicator of the ligand's affinity and its potential efficacy. Longer residence times are often correlated with a more sustained biological effect.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Analogs

QSAR and pharmacophore modeling are powerful computational tools for identifying the key chemical features responsible for the biological activity of a series of compounds and for designing new, more potent analogs.

Descriptor Calculation and Feature Selection for Model Development

In developing a QSAR model for analogs of this compound, a wide range of molecular descriptors are calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies). Feature selection techniques are then applied to identify the subset of descriptors that have the most significant correlation with the observed biological activity. For a series of antitubercular indole-2-carboxamides, for example, descriptors related to molecular shape, hydrophobicity, and electronic properties were found to be important.

Table 2: Representative Descriptors for QSAR Model Development of Indole Carboxamide Analogs

Descriptor Type Example Descriptors
Topological Kappa shape indices (κ1, κ2, κ3)
Electronic Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy

| Thermodynamic | Molar refractivity (AMR), LogP (partition coefficient) |

This table represents typical descriptors used in QSAR studies of similar compound classes.

Predictive Model Building and Validation

Once the most relevant descriptors are selected, a mathematical model is constructed to predict the biological activity of new or untested compounds. Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can be used for this purpose. The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation procedures. A validated pharmacophore model for indole-based inhibitors might consist of features such as a hydrogen bond donor (from the indole N-H), a hydrogen bond acceptor (from the amide carbonyl), and a hydrophobic region (represented by the indole ring). Such models serve as a 3D query for screening large compound libraries to identify novel hits with the desired activity profile.

Identification of Key Structural Features for Biological Activity

The biological activity of a molecule like this compound is not a product of its mere presence, but rather a finely tuned interplay of its structural components with a specific biological target. Computational studies on analogous indole carboxamide scaffolds have highlighted several key features that are likely instrumental to the efficacy of this compound. These features can be broadly categorized into its pharmacophoric elements, hydrogen bonding capabilities, and hydrophobic interactions.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For indole carboxamide derivatives, pharmacophore models generally highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and aromatic/hydrophobic regions.

In the case of this compound, the indole nitrogen (N-H) typically serves as a crucial hydrogen bond donor. The carbonyl oxygen of the carboxamide group is a primary hydrogen bond acceptor. The indole ring itself provides a significant hydrophobic region, capable of engaging in pi-stacking or van der Waals interactions with aromatic residues in a protein's binding pocket. The cyclopropyl group, attached to the amide nitrogen, is another key hydrophobic feature that can fit into specific hydrophobic pockets, contributing to both potency and selectivity.

The table below outlines the principal pharmacophoric features of this compound, inferred from studies on analogous compounds.

FeatureStructural ComponentType of Interaction
Hydrogen Bond DonorIndole N-HHydrogen Bonding
Hydrogen Bond AcceptorCarboxamide C=OHydrogen Bonding
Aromatic/Hydrophobic RegionIndole Ring SystemPi-stacking, Hydrophobic
Hydrophobic RegionCyclopropyl GroupHydrophobic

Hydrogen bonds are highly directional interactions that play a pivotal role in the specificity of ligand-receptor binding. For this compound, two primary sites for hydrogen bonding are of critical importance.

The indole N-H group is a potent hydrogen bond donor. Computational models of similar indole derivatives binding to their targets frequently show this N-H group forming a hydrogen bond with a backbone carbonyl oxygen or an acidic amino acid residue (like aspartate or glutamate) in the active site of a protein. This interaction is often vital for anchoring the molecule in the correct orientation for optimal activity.

Conversely, the carbonyl oxygen of the 4-carboxamide group acts as a hydrogen bond acceptor. It is predicted to interact with hydrogen bond donors from the protein, such as the amide N-H of backbone residues or the side chains of amino acids like asparagine or glutamine. The precise geometry of these hydrogen bonds is a key determinant of binding affinity.

The table below summarizes the key hydrogen bonding interactions identified through the computational analysis of related indole carboxamides.

Functional GroupRolePotential Interacting Residues
Indole N-HDonorAspartate, Glutamate, Backbone C=O
Carboxamide C=OAcceptorAsparagine, Glutamine, Backbone N-H

The bicyclic indole ring is the largest hydrophobic component of this compound. Its planar structure is ideal for engaging in favorable van der Waals forces and potential pi-pi stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

The N-cyclopropyl substituent is another significant hydrophobic feature. The rigid, three-membered ring is known to enhance binding affinity by fitting snugly into small, well-defined hydrophobic sub-pockets in a receptor. This can also confer metabolic stability to the molecule. The orientation of the cyclopropyl group relative to the indole core can have a profound impact on the compound's activity profile.

The table below details the key hydrophobic regions of the molecule and their likely interactions.

Molecular RegionKey Amino Acid Interactions
Indole RingPhenylalanine, Tyrosine, Tryptophan, Leucine, Valine
N-cyclopropyl GroupAlanine, Valine, Leucine, Isoleucine

Preclinical Pharmacological Investigations of N Cyclopropyl 1h Indole 4 Carboxamide

In Vitro Biological Activity Profiling

No publicly available data exists for the in vitro biological activity of N-cyclopropyl-1H-indole-4-carboxamide. Therefore, the following subsections cannot be populated with specific experimental results.

Receptor Binding Assays and Functional Assays (e.g., agonism, antagonism)

There are no published reports detailing the binding affinity or functional activity (agonist or antagonist properties) of this compound at any specific biological receptor.

Enzyme Inhibition/Activation Studies (e.g., IC50, Ki determination)

Information regarding the inhibitory or activating effects of this compound on any enzyme is not available in the public domain. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) have not been determined or reported.

Cell-Based Assays for Pathway Modulation (e.g., Western blot, reporter gene assays)

There is no published evidence from cell-based assays, such as Western blots or reporter gene assays, to demonstrate how this compound might modulate specific cellular signaling pathways.

Phenotypic Screening Approaches in Disease-Relevant Cell Lines

No studies have been published that describe the use of this compound in phenotypic screening campaigns using disease-relevant cell lines.

Selectivity Profiling Against a Panel of Biological Targets

A selectivity profile for this compound against a standard panel of biological targets (such as receptors, enzymes, and ion channels) has not been made publicly available. This type of profiling is essential to understand the compound's specificity and potential for off-target effects.

Elucidation of Molecular Mechanisms of Action for this compound

Due to the absence of primary research on the biological activity of this compound, its molecular mechanism of action has not been elucidated. Determining the mechanism would require initial identification of its biological targets through the types of in vitro studies outlined above, followed by more detailed biochemical and cellular investigations.

Identification of Primary and Secondary Biological Targets

There is no publicly available information identifying the primary or secondary biological targets of this compound.

In the broader class of indole (B1671886) carboxamides, a variety of biological targets have been identified, showcasing the versatility of this chemical scaffold. For instance, different substituted indole carboxamides have been investigated for their activity as antagonists of peptidoleukotrienes, as inhibitors of enzymes like tubulin polymerase, and as agents targeting proteins such as 14-3-3η. nih.govnih.govsigmaaldrich.com However, these findings are specific to the studied derivatives and cannot be directly attributed to this compound.

Downstream Signaling Pathway Modulation

Due to the lack of identified biological targets for this compound, there is no information on its modulation of downstream signaling pathways. Understanding how a compound affects signaling cascades is contingent on first identifying its direct molecular interactions.

For other indole derivatives, modulation of various signaling pathways has been reported. For example, certain indole compounds have been shown to influence pathways related to inflammation, such as those involving nuclear factor-kappa B (NF-κB), and pathways critical in oncology, such as those regulated by EGFR, BRAF, and VEGFR. drugbank.comnih.gov

Gene Expression Analysis and Proteomics Investigations

No studies detailing gene expression analysis or proteomics investigations following treatment with this compound have been found in the public scientific literature. Such studies are crucial for elucidating a compound's mechanism of action on a global cellular level but are typically conducted after initial biological targets have been identified.

In Vivo Efficacy Studies in Established Animal Models of Disease

A search of the scientific literature did not yield any in vivo efficacy studies for this compound in any established animal models of disease.

Selection of Appropriate Preclinical Animal Models (e.g., rodent, non-rodent)

The selection of appropriate preclinical animal models is entirely dependent on the intended therapeutic indication, which is unknown for this compound. Generally, rodent models (mice, rats) are initially used to assess the in vivo activity and pharmacokinetic properties of a new chemical entity. bldpharm.com Depending on the disease area, other models such as zebrafish or non-rodent species might be employed.

Efficacy Assessment in Specific Disease Indications (e.g., oncology, neuroinflammation, infectious diseases)

There is no available data on the efficacy of this compound in any specific disease indications. While the indole scaffold is present in compounds investigated for oncology, neuroinflammation, and infectious diseases, the efficacy of any given compound is highly dependent on its specific substitution pattern. nih.govnih.gov For example, a series of 1H-indole-2-carboxamides were evaluated for their in vivo efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease, in mouse models.

Pharmacodynamic Biomarker Analysis in Animal Tissues and Biofluids

No studies have been published that report on the analysis of pharmacodynamic biomarkers in animal tissues or biofluids following administration of this compound. Pharmacodynamic biomarkers are essential for demonstrating that a compound is engaging its target and having a biological effect in a living organism. The identification of such biomarkers is intrinsically linked to understanding the compound's mechanism of action.

Structure Activity Relationship Sar Studies of N Cyclopropyl 1h Indole 4 Carboxamide Analogs

Design Principles for Systematic Modification of the N-cyclopropyl-1H-indole-4-carboxamide Scaffold

The design of new analogs of this compound follows established medicinal chemistry principles. The scaffold can be divided into three primary regions for modification: the indole (B1671886) ring system, the carboxamide linker, and the N-cyclopropyl moiety. Systematic changes to each of these regions allow researchers to probe the molecular interactions with a biological target, aiming to enhance potency, selectivity, and pharmacokinetic properties like metabolic stability. nih.govnih.gov

The electronic and steric properties of substituents on the indole core are critical determinants of biological activity. SAR studies on related indole-2-carboxamides have shown that the nature and position of these substituents can dramatically alter potency. For instance, in a series of anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups (EDGs) at the 5-position of the indole ring were favored. acs.org Analogs with methyl, cyclopropyl (B3062369), and methoxy (B1213986) groups at this position displayed good potency, whereas those with electron-withdrawing groups (EWGs) like halogens (chloro) or trifluoromethyl were inactive. acs.org This suggests that the electronic landscape of the indole ring is a key factor for target engagement.

Similarly, in studies of CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, halogenation at the C5 position with a chloro or fluoro group enhanced potency. nih.gov The strategic placement of substituents can therefore be used to fine-tune the activity of the this compound core.

Table 1: Effect of Indole C5-Substituent on Biological Activity of Indole-2-Carboxamide Analogs

Compound ID Indole C5-Substituent Electronic Property Relative Potency
1 -CH₃ Electron Donating Good
3 -cyclopropyl Electron Donating Good
6 -OCH₃ Electron Donating Moderate
8 -Cl Electron Withdrawing Inactive
10 -CF₃ Electron Withdrawing Inactive

Data derived from SAR studies on anti-Trypanosoma cruzi agents. acs.org

The carboxamide linker is a vital component, often participating in crucial hydrogen bond interactions with the biological target. researchgate.net Its structural rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are key to its function. arkat-usa.org While direct bioisosteric replacement of the amide is a common strategy in medicinal chemistry, in many indole carboxamide series, this functionality is found to be essential for activity. nih.gov

Another approach involves extending the linker, for example by introducing a piperazine (B1678402) fragment between the indole carbonyl and the terminal substituent group. nih.gov This strategy probes whether additional interactions can be formed in a deeper binding pocket and can significantly alter the molecule's physicochemical properties. However, such modifications can also lead to less favorable properties, such as increased metabolic instability. acs.org

The N-cyclopropyl group imparts specific and advantageous properties to the molecule. The rigid conformation of the cyclopropane (B1198618) ring can help to lock the molecule into a bioactive conformation, which can enhance binding affinity and potency. nih.gov Furthermore, the strong C-H bonds of the cyclopropyl group often lead to increased metabolic stability compared to larger, more flexible alkyl groups, reducing clearance and potentially improving in vivo efficacy. nih.govnih.gov

Systematic variation of this group is a cornerstone of SAR exploration. Replacing the cyclopropyl ring with other groups allows for a thorough investigation of the target's binding pocket.

Cyclopropyl Analogs: Introducing substituents onto the cyclopropane ring itself can explore stereochemical and steric effects.

Acyclic Alkyl Groups: Replacing the cyclopropyl with N-methyl or N-ethyl groups can determine if the rigidity of the ring is necessary for activity. In some series, these smaller alkyl groups have been shown to be more metabolically stable than the parent compound. nih.gov

Aryl and Heterocyclic Groups: Substitution with larger, more complex groups like N-adamantyl, N-benzyl, or N-phenyl groups explores potential for additional hydrophobic or pi-stacking interactions. nih.govmdpi.com Studies on related indole-2-carboxamides have successfully utilized N-rimantadine and N-adamantyl moieties to achieve potent anti-tubercular activity. nih.gov

The introduction of chiral centers into the this compound scaffold necessitates an evaluation of the stereochemistry's impact on biological activity. Chirality can be introduced by substituting the cyclopropane ring or by adding chiral substituents elsewhere on the scaffold. It is common for enantiomers of a chiral drug to exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For example, biocatalytic strategies have been developed for the synthesis of enantioenriched cyclopropanes, which can then be used as building blocks. utdallas.edu In the development of a 5-HT1A receptor agonist, the specific stereoisomer, cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide, was found to be the active agent. nih.gov Therefore, if modifications to the this compound scaffold introduce a chiral center, the synthesis and separate biological evaluation of each stereoisomer are essential to identify the most active and safe candidate. scispace.com

Parallel and Combinatorial Synthesis of this compound Analog Libraries

The efficient exploration of SAR requires the synthesis of numerous analogs. Parallel and combinatorial synthesis techniques are employed to rapidly generate libraries of related compounds for biological screening. The core of this strategy for this compound analogs typically involves a convergent synthesis plan.

The general approach begins with the synthesis of a common intermediate, the indole-4-carboxylic acid, which may itself be substituted at various positions on the indole ring. This acid is then coupled with a diverse library of amines, which are analogs of cyclopropylamine. The amide coupling reaction is a robust and widely used transformation in medicinal chemistry. Several standard coupling reagents are available to facilitate this step with high efficiency, including:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like hydroxybenzotriazole (B1436442) (HOBt). nih.gov

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govnih.gov

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov

This strategy allows for the late-stage diversification of the N-substituent, enabling the creation of a large library of analogs from a single carboxylic acid precursor. This method is highly amenable to parallel synthesis formats, where multiple reactions are run simultaneously to accelerate the discovery process.

Biological Activity Evaluation of Synthesized Analogs in In Vitro and In Vivo Preclinical Assays

Once synthesized, the library of this compound analogs undergoes a cascade of biological assays to determine their activity, selectivity, and drug-like properties.

In Vitro Assays: The initial screening is typically performed using in vitro (cell-based or biochemical) assays. These provide high-throughput evaluation of the primary biological activity. Common assays include:

Antiproliferative and Cytotoxicity Assays: The effects of the compounds on cell growth and viability are tested against various cell lines. For example, cancer cell lines like KNS42 (pediatric glioblastoma), MCF-7 (breast cancer), and PC3 (prostate cancer) are used to identify potential anti-cancer agents. nih.govyu.edu.jo The MTT assay is a common method to quantify cell viability. nih.gov Cytotoxicity against healthy mammalian cells, such as Vero cells, is also assessed to determine a compound's selectivity index (SI), a measure of its therapeutic window. nih.gov

Enzyme and Receptor Binding Assays: If the target is a specific enzyme or receptor, biochemical assays are used to measure the inhibitory (IC₅₀) or binding affinity of the analogs. For instance, indole carboxamides have been evaluated for their ability to inhibit kinases like EGFR and BRAF or to modulate cannabinoid (CB1) receptors. nih.govnih.gov

Antimicrobial Assays: For infectious disease applications, compounds are tested for their minimum inhibitory concentration (MIC) against relevant pathogens, such as Mycobacterium tuberculosis. nih.gov

In Vivo Preclinical Assays: Promising candidates identified from in vitro screening are advanced to in vivo studies using animal models, typically mice. These experiments provide crucial information on a compound's efficacy and behavior in a whole organism. For example, nude mice bearing human tumor xenografts can be used to evaluate the ability of a compound to inhibit tumor growth in a living system. researchgate.netnih.gov These studies are essential for validating the therapeutic potential of a lead compound before it can be considered for clinical development.

Table 2: Common Preclinical Assays for Evaluating Indole Carboxamide Analogs

Assay Type Purpose Example Reference
In Vitro
Cell Viability (MTT) Measures antiproliferative/cytotoxic effects Screening against MCF-7, PC3, KNS42 cancer cell lines nih.govyu.edu.jo
Target Engagement Measures activity against a specific protein EGFR/BRAF kinase inhibition assays; CB1 receptor modulation nih.govnih.gov
Antimicrobial Activity (MIC) Determines potency against bacteria/microbes Screening against Mycobacterium tuberculosis H37Rv nih.gov
Cytotoxicity Measures toxicity to healthy cells IC₅₀ determination in Vero cells nih.gov
In Vivo

Elucidation of Key Pharmacophores and Structural Determinants for Potency, Selectivity, and Efficacy

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For indole carboxamide derivatives, several key structural regions have been identified as critical for molecular recognition and biological function. These typically include the indole core, the carboxamide linker, and the N-substituent.

The Indole Core: The indole ring system is a common scaffold in many biologically active compounds and serves as a crucial anchor for interactions with target proteins. Modifications to the indole ring, such as the introduction of substituents at various positions, can significantly impact activity. For instance, in a series of 1H-indole-2-carboxamides investigated for anti-Trypanosoma cruzi activity, substitutions at the 5-position of the indole ring were found to be critical for potency. Small, electron-donating groups in this position, such as methyl and cyclopropyl groups, were shown to be favorable for activity. nih.govacs.org Conversely, the introduction of electron-withdrawing groups like halogens or a trifluoromethyl group at the same position resulted in a loss of activity. acs.org This suggests that the electronic properties and the size of the substituent at this position are key determinants for potency.

The Carboxamide Linker: The carboxamide group itself is often a critical component of the pharmacophore, participating in key hydrogen bonding interactions with the biological target. Studies on conformationally restricted indole-based inhibitors have highlighted the importance of the carboxamide moiety. In these studies, replacing the carboxamide with bioisosteres like E or Z olefins led to a complete loss of activity, indicating that the carboxamide group is likely involved in essential binding interactions. nih.gov Furthermore, altering the orientation of the amide bond, as seen in inverse or shifted amide analogs, resulted in a significant decrease in potency, reinforcing the idea that the specific geometry and hydrogen bonding capabilities of the carboxamide linker are vital for efficacy. nih.gov

The N-Substituent: The nature of the substituent attached to the carboxamide nitrogen plays a significant role in defining the compound's pharmacological profile. The cyclopropyl group in this compound provides a degree of conformational rigidity and introduces a lipophilic character. The unique electronic and conformational properties of the cyclopropyl ring can contribute to enhanced binding affinity, improved metabolic stability, and better membrane permeability. nih.gov In related indole-2-carboxamide series, the nature of the N-substituent has been shown to be a key modulator of activity. For example, in a series of CB1 receptor allosteric modulators, variations in the substituent on the N-phenyl ring were critical for potency. nih.gov

The following table summarizes the impact of substitutions on the indole core in a related 1H-indole-2-carboxamide series, providing insights into potential SAR for this compound analogs.

Indole 5'-SubstituentPotency (pEC50)Solubility (μg/mL)Microsomal Clearance (μL/min/mg)
Methyl5.5 - 6.0<10>25
Cyclopropyl 6.2 <10 >25
Ethyl6.9<10>25
Methoxy5.4 - 5.8<10>25
Halogen<4.2--
Trifluoromethyl<4.2--

Data adapted from studies on 1H-indole-2-carboxamides as anti-Trypanosoma cruzi agents. nih.govacs.org

Lead Optimization Strategies Based on SAR Insights for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. Based on the SAR insights from related indole carboxamides, several strategies can be proposed for the optimization of this compound derivatives.

Modification of the Indole Ring: As indicated by SAR studies on related scaffolds, the 5-position of the indole ring is a key site for modification. nih.govacs.org Introducing small, electron-donating groups could be a viable strategy to enhance potency. Further exploration of substituents at other positions of the indole ring (e.g., 2, 3, 6, and 7-positions) could also lead to improvements in activity and selectivity. For instance, the introduction of short alkyl groups at the C3 position of the indole ring has been shown to enhance the potency of 1H-indole-2-carboxamides as CB1 receptor modulators. nih.gov

Bioisosteric Replacement of the Carboxamide Linker: While direct replacement of the carboxamide has been shown to be detrimental in some indole-based series, nih.gov subtle modifications could be explored. For example, the use of metabolically more stable bioisosteres that retain the key hydrogen bonding features of the amide could be considered to improve pharmacokinetic properties.

Exploration of N-Substituent Analogs: The cyclopropyl group on the amide nitrogen is a key feature. Exploring other small, conformationally restricted cycloalkyl groups (e.g., cyclobutyl) or introducing substituents on the cyclopropyl ring itself could fine-tune the compound's properties. The goal would be to optimize the balance between lipophilicity, metabolic stability, and binding affinity.

Improving Physicochemical Properties: A significant challenge identified in the optimization of related indole carboxamides is poor solubility and high microsomal clearance. nih.govacs.org Lead optimization efforts for this compound derivatives would need to address these issues. Strategies could include the introduction of polar functional groups to enhance solubility or the modification of metabolically labile sites to reduce clearance. For example, replacing a metabolically susceptible part of the molecule with a more stable group can lead to improved metabolic stability.

The following table outlines potential lead optimization strategies for this compound derivatives.

StrategyRationalePotential Outcome
Substitution on the Indole Ring Modulate electronic properties and steric interactions to enhance target binding.Increased potency and selectivity.
Introduction of Polar Groups Address poor aqueous solubility.Improved pharmacokinetic profile.
Modification of the N-cyclopropyl Group Fine-tune lipophilicity and conformational rigidity.Enhanced binding affinity and metabolic stability.
Bioisosteric Replacement of Labile Moieties Improve metabolic stability and reduce clearance.Increased in vivo exposure.

By systematically applying these lead optimization strategies, it is plausible to develop derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to more effective and drug-like candidates.

Potential Preclinical Applications and Therapeutic Implications of N Cyclopropyl 1h Indole 4 Carboxamide

Proposed Disease Areas for Preclinical Therapeutic Intervention (based on biological activity and mechanism)

The potential therapeutic applications of N-cyclopropyl-1H-indole-4-carboxamide are largely inferred from its chemical structure and its link to a class of compounds known to modulate key biological pathways.

Oncology

The NF-κB signaling pathway is a critical regulator of cellular processes that are often dysregulated in cancer, including proliferation, survival, and angiogenesis. Consequently, inhibitors of this pathway are of significant interest in oncology. While no direct studies on this compound in specific cancer models have been identified in publicly available literature, its putative role as an NF-κB modulator suggests its potential relevance in cancers where NF-κB is constitutively active.

Neurodegenerative Disorders

Chronic inflammation is a well-established component in the pathology of various neurodegenerative disorders, including Alzheimer's and Parkinson's disease. The NF-κB pathway is a key driver of this neuroinflammation. Therefore, compounds that can modulate NF-κB activity, such as those from the pyrimido[5,4-b]indole class, could theoretically offer a therapeutic strategy for these conditions. However, there is currently no specific preclinical evidence to support the use of this compound in neurodegenerative disease models.

Inflammatory and Autoimmune Diseases

The most compelling, albeit indirect, evidence for the therapeutic potential of this compound lies in its likely role as a modulator of the NF-κB pathway. A Russian patent, RU2552999C2, has associated this compound with pyrimido[5,4-b]indoles and has linked it to the inhibition of NF-κB alpha. acs.org This is further supported by research on the broader class of pyrimido[5,4-b]indoles, which have been identified as compounds that can prolong NF-κB activation in response to stimuli like lipopolysaccharide (LPS). nih.gov This sustained activation, rather than outright inhibition, can have immunomodulatory effects, making such compounds potentially useful in conditions where a fine-tuning of the immune response is required, such as in autoimmune diseases or as vaccine adjuvants.

Antimicrobial or Antiviral Applications

There is currently no publicly available scientific literature to suggest or support the investigation of this compound for antimicrobial or antiviral applications.

Rationale for its Advancement in Preclinical Drug Discovery Pipelines

The primary rationale for advancing this compound into preclinical drug discovery pipelines stems from its classification as a pyrimido[5,4-b]indole and its associated modulation of the NF-κB pathway. The NF-κB pathway is a highly sought-after target for a multitude of diseases characterized by chronic inflammation and immune dysregulation. The novelty of the pyrimido[5,4-b]indole scaffold may offer advantages in terms of selectivity and patentability over existing NF-κB inhibitors. The potential for these compounds to act as immunomodulators, rather than simple inhibitors, presents a sophisticated approach to treating complex inflammatory conditions.

Comparative Analysis with Preclinical Candidates or Existing Therapies in Relevant Disease Models

A direct comparative analysis of this compound with other preclinical candidates or existing therapies is not feasible at this time due to the lack of published preclinical data for this specific compound.

However, a conceptual comparison can be made based on its proposed mechanism of action. Many existing anti-inflammatory therapies, such as corticosteroids and some biologics, broadly suppress the immune system, which can lead to significant side effects. A modulator of the NF-κB pathway, like a pyrimido[5,4-b]indole, could potentially offer a more targeted approach, leading to a better safety profile.

Below is a table conceptualizing the potential differentiation of a pyrimido[5,4-b]indole-based therapeutic compared to existing anti-inflammatory drug classes.

Drug ClassGeneral Mechanism of ActionPotential Advantages of a Pyrimido[5,4-b]indole Modulator
Corticosteroids Broad, non-specific immunosuppressionMore targeted immunomodulation, potentially fewer systemic side effects
TNF-alpha inhibitors Block the action of a specific pro-inflammatory cytokineMay modulate a broader range of inflammatory mediators downstream of NF-κB, potentially effective in a wider range of inflammatory conditions
JAK inhibitors Inhibit Janus kinases, which are involved in cytokine signalingA different point of intervention in the inflammatory cascade, which could be beneficial in patients who do not respond to JAK inhibitors

It is crucial to emphasize that this is a theoretical comparison, and extensive preclinical and clinical studies would be required to validate any potential advantages of this compound.

Future Directions and Emerging Research Perspectives for N Cyclopropyl 1h Indole 4 Carboxamide

Exploration of Novel Synthetic Pathways and Sustainable Chemical Methodologies

The synthesis of indole (B1671886) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods is a continuous endeavor. Future research will likely focus on the development of novel synthetic routes to N-cyclopropyl-1H-indole-4-carboxamide that improve upon traditional methods like the Fischer indole synthesis, which often requires harsh conditions. rsc.org

Key areas of exploration include:

Green Chemistry Approaches: The use of greener solvents, catalyst-free reactions, and energy-efficient methods such as mechanochemical synthesis and microwave-assisted reactions are gaining traction. rsc.orgacs.orgresearchgate.netresearchgate.net For instance, a novel chromatography- and catalyst-free methodology has been developed for synthesizing polysubstituted pyrroles in good yields via a multicomponent reaction, showcasing a move towards more sustainable processes. acs.org Similarly, the use of magnetic nanoparticles as reusable catalysts presents a promising green and sustainable method for indole derivative synthesis. researchgate.net

C-H Functionalization: Direct C-H bond activation and functionalization of the indole core represent a powerful and atom-economical strategy to introduce chemical diversity. This approach can simplify synthetic sequences and allow for the late-stage modification of complex molecules.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

MethodologyAdvantagesDisadvantages
Traditional Synthesis (e.g., Fischer) Well-established, versatileHarsh reaction conditions, often low yields, generation of waste rsc.org
Green Chemistry Approaches Environmentally friendly, reduced waste, use of renewable resources acs.orgresearchgate.netMay require specialized equipment, catalyst development can be challenging
C-H Functionalization Atom-economical, simplifies synthetic routesCan lack regioselectivity, may require expensive metal catalysts
Flow Chemistry Improved safety and control, scalable, higher yieldsHigh initial equipment cost, potential for clogging

Application of Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For this compound, these approaches can provide deep insights into its structure-activity relationships (SAR). nih.gov

Future computational research will likely involve:

Molecular Docking and Dynamics: These techniques can predict the binding mode of this compound to its biological targets, helping to rationalize its activity and guide the design of more potent analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of indole carboxamides with their biological activity, enabling the prediction of the potency of novel derivatives. nih.gov

Pharmacophore Modeling: This approach helps to identify the essential structural features required for biological activity, which can be used to screen virtual libraries for new compounds with similar properties.

Artificial Intelligence and Machine Learning: AI-driven drug design can rapidly predict binding affinities, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic feasibility, significantly shortening the drug discovery timeline. ijpsjournal.com

Identification of Additional Biological Targets and Polypharmacology Investigations

While the primary biological target(s) of this compound may be under investigation, a comprehensive understanding of its full biological profile is crucial. The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in therapeutic efficacy and can be harnessed for drug repurposing. nih.gov

Future research in this area will focus on:

Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography to identify the specific proteins that this compound binds to within a cell.

Phenotypic Screening: Using high-content screening of cell-based assays to uncover unexpected biological activities and potential new therapeutic indications for the compound.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the broader impact of this compound on cellular pathways and networks. Indole derivatives have been shown to have a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Some have even shown potential in treating neurodegenerative diseases. nih.gov

Development of Novel In Vitro and In Vivo Preclinical Models for Enhanced Efficacy Assessment

To accurately predict the clinical potential of this compound, it is essential to utilize preclinical models that closely mimic human physiology and disease states.

Emerging preclinical models include:

3D Cell Cultures and Organoids: These models provide a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for a better assessment of drug efficacy and toxicity.

Humanized Animal Models: Genetically engineered animals that express human genes or have human cells or tissues can provide more accurate predictions of a drug's behavior in humans.

Patient-Derived Xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can help to evaluate the efficacy of this compound against specific tumor types. In vivo studies with novel indole-imidazole carboxamides have already shown their potential as pharmacological tools. nih.gov

Investigation of Combination Therapeutic Strategies Involving this compound

Combining this compound with other therapeutic agents could lead to synergistic effects, enhanced efficacy, and a reduced likelihood of drug resistance. nih.govnih.gov

Future research will explore:

Synergy with Standard-of-Care Drugs: Investigating the combination of this compound with existing drugs to improve treatment outcomes in various diseases. For instance, some indole derivatives have been shown to act synergistically with antibiotics against resistant bacteria. nih.gov

Targeting Complementary Pathways: Combining this compound with a drug that acts on a different but complementary biological pathway to achieve a more potent therapeutic effect.

Overcoming Drug Resistance: In indications like cancer or infectious diseases, using this compound in combination with other agents could help to overcome mechanisms of drug resistance.

Table 2: Potential Combination Therapy Approaches

Therapeutic AreaPotential Combination AgentRationale
Oncology Chemotherapy, Targeted therapy, ImmunotherapyEnhance tumor cell killing, overcome resistance nih.govnih.gov
Infectious Diseases Antibiotics, AntiviralsSynergistic activity, combat drug-resistant pathogens nih.govnih.gov
Neurodegenerative Diseases Neuroprotective agents, Symptomatic treatmentsAddress multiple pathological aspects of the disease nih.gov

Development of Prodrugs or Advanced Drug Delivery Systems for Optimized Pharmacological Profile

The therapeutic potential of a compound can be limited by suboptimal pharmacokinetic properties such as poor solubility, low bioavailability, or rapid metabolism. nih.gov Prodrug strategies and advanced drug delivery systems can address these challenges.

Future directions include:

Prodrug Design: Creating inactive derivatives of this compound that are converted to the active form in the body. This can improve oral bioavailability, increase drug targeting, and reduce off-target toxicity.

Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles, liposomes, or other nanocarriers can enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.govresearchgate.net

Functionalized Polymers: The use of functionalized polymers in drug delivery systems is another promising avenue for improving the therapeutic profile of indole derivatives. acs.org

Conclusion

Summary of Key Academic Findings on N-cyclopropyl-1H-indole-4-carboxamide

Academic research has extensively validated the indole (B1671886) nucleus as a "privileged scaffold" in medicinal chemistry, owing to its presence in numerous biologically active compounds and its ability to mimic the structure of tryptophan. semanticscholar.orgresearchgate.net While specific published studies focusing exclusively on this compound are not abundant in mainstream literature, the analysis of its constituent parts—the indole-4-carboxamide core and the N-cyclopropyl group—provides significant insight.

Research on related indole carboxamide derivatives has been more extensive. For instance, studies on a series of 1H-indole-2-carboxamides have identified compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov In these studies, the incorporation of a cyclopropyl (B3062369) substituent on the indole ring was found to be favorable for biological potency. acs.orgnih.gov Specifically, small, aliphatic, electron-donating groups like cyclopropyl at the 5-position of the indole core resulted in compounds with moderate to good potency against the parasite. acs.orgnih.gov

Furthermore, the broader class of indole carboxamides has been investigated for a range of other therapeutic applications. Derivatives have been developed as anti-inflammatory agents for conditions like diabetic kidney disease and as multi-target anticancer agents. nih.govacs.org These studies underscore the versatility of the indole carboxamide scaffold in generating compounds with diverse pharmacological profiles. The position of the carboxamide group on the indole ring is a critical determinant of activity, and the 4-position, as in the subject compound, represents a specific vector for molecular exploration.

Significance of this compound in the Context of Modern Drug Discovery and Medicinal Chemistry

The significance of this compound in drug discovery lies in its potential as a novel scaffold or building block for creating new therapeutic agents. The indole ring system is a cornerstone of medicinal chemistry, forming the basis for drugs targeting a wide array of conditions, from inflammation to cancer. researchgate.netmdpi.com

The N-cyclopropyl group is a particularly valuable substituent in modern medicinal chemistry. Its small, rigid, and three-dimensional nature can confer several advantageous properties to a drug candidate. These include:

Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, leading to a longer half-life in the body.

Enhanced Potency: It can provide favorable interactions with target proteins, increasing binding affinity and potency.

Favorable Physicochemical Properties: It can modulate lipophilicity and solubility, which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The combination of the proven indole carboxamide scaffold with the desirable properties of the cyclopropyl group makes this compound a compound of significant interest. It represents a starting point for generating libraries of new chemical entities. As seen in the development of FXR agonists for dyslipidemia, where complex molecules incorporating cyclopropyl groups have advanced to clinical trials, the inclusion of this moiety is a validated strategy in drug design. researchgate.netnih.gov The indole carboxamide framework itself has been shown to be a key structural motif in developing inhibitors of inflammatory pathways and agents targeting parasitic diseases. acs.orgnih.gov

The table below summarizes the observed biological activities in various research programs focused on indole carboxamide derivatives, illustrating the therapeutic potential of this chemical class.

Indole Carboxamide Derivative Type Therapeutic Area Reported Biological Activity Reference(s)
Indole-2-carboxamidesInfectious DiseaseActivity against Trypanosoma cruzi acs.org, nih.gov
Indole-2-carboxamide (LG4)Inflammatory DiseaseAmelioration of diabetic kidney disease via inhibition of inflammatory pathways nih.gov
Thiazolyl-indole-2-carboxamidesOncologyInduction of apoptosis in cancer cell lines acs.org
Complex Indole-3-carboxylic AcidsMetabolic DiseaseFarnesoid X receptor (FXR) agonism for treating dyslipidemia researchgate.net, nih.gov

Concluding Remarks on the Future Trajectory of Research on this compound and its Chemical Class

The future for this compound and the broader class of indole carboxamides appears promising and is poised for continued exploration. semanticscholar.org Given the foundational importance of the indole scaffold and the proven benefits of cyclopropyl substitution, the logical next step is the systematic synthesis and biological screening of this compound and its derivatives. mdpi.com

Future research trajectories will likely involve several key areas:

Broad-Spectrum Biological Screening: The compound and its analogues should be tested against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, given the diverse activities of indole derivatives. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: A focused medicinal chemistry campaign to synthesize derivatives of this compound would be crucial. This would involve modifying other positions on the indole ring and the carboxamide group to build a comprehensive SAR and optimize for potency, selectivity, and pharmacokinetic properties.

Exploration of New Therapeutic Areas: While inflammation, cancer, and infectious diseases are established areas for indole derivatives, new applications in neurodegenerative and metabolic diseases are continually emerging. nih.govresearchgate.net Research could explore the potential of this chemical class to address unmet needs in these and other areas.

Q & A

Q. What are the standard synthetic routes for N-cyclopropyl-1H-indole-4-carboxamide, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole-carboxylic acid derivatives and cyclopropylamine. A common approach involves refluxing 3-formyl-1H-indole-4-carboxylic acid with cyclopropylamine in acetic acid, analogous to methods used for indole-2-carboxamide derivatives . Optimization of yield (e.g., 88% in a related synthesis) requires adjusting stoichiometry (1.0–1.1 equiv of reactants), reflux duration (3–5 hours), and acid catalysts (e.g., sodium acetate). Parallel purification via column chromatography and characterization by TLC are critical for monitoring progress. Table 1 : Synthesis Condition Comparison
PrecursorReagentCatalystYieldReference
3-formyl-indole-2-carboxylic acid2-aminothiazol-4(5H)-oneAcOH/NaOAc75–85%
Indole-2-carboxylic acidCyclopropylamineAcOH88%

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should be reported?

  • Methodological Answer : Comprehensive characterization requires:
  • ¹H/¹³C NMR : Assign indole aromatic protons (δ 7.0–8.5 ppm), cyclopropyl protons (δ 0.5–1.5 ppm), and carboxamide NH (δ ~10–11 ppm). Compare with analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, where cyclopropane protons resonate at δ 1.22–1.38 ppm .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bend (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Report molecular ion ([M+H]⁺) and fragmentation patterns. For example, a related indole-carboxamide derivative showed [M+H]⁺ at m/z 537 .
    Table 2 : Key Spectral Data for Characterization
TechniqueCritical Peaks/DataReference
¹H NMRCyclopropyl (δ 0.5–1.5 ppm), NH (~10 ppm)
IRC=O (1650–1680 cm⁻¹)
HRMSExact mass match (e.g., Δ < 2 ppm)

Q. How can researchers differentiate between regioisomeric forms of indole-carboxamide derivatives during structural elucidation?

  • Methodological Answer : Regioisomerism (e.g., indole-4-carboxamide vs. indole-2-carboxamide) is resolved via:
  • NOESY NMR : Correlate spatial proximity of cyclopropyl and indole protons.
  • Heteronuclear Multiple Bond Correlation (HMBC) : Identify coupling between carboxamide carbonyl and indole C4 (vs. C2) .
  • X-ray Crystallography : Resolve unambiguous positioning, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, where crystal packing confirmed substituent placement .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. To address:
  • Solvent-Modelled DFT Calculations : Simulate NMR shifts in explicit solvent (e.g., DMSO or CDCl₃) using software like Gaussian or ORCA.
  • Variable Temperature NMR : Probe dynamic processes (e.g., cyclopropyl ring puckering) causing signal broadening .
  • Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., indole-2-carboxamide in ).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopropyl substitution on indole-carboxamide bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Replace cyclopropyl with other substituents (e.g., methyl, phenyl) using methods from .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) or microbial strains. For example, triazole-carboxamide derivatives showed antimicrobial activity via azide-alkyne cycloaddition .
  • Computational Docking : Map cyclopropyl interactions with binding pockets using AutoDock or Schrödinger. Correlate steric/electronic effects with IC₅₀ values .

Q. What methodologies are recommended for assessing the metabolic stability of N-cyclopropyl-1H-indole-4-carboxamide in preclinical models, considering its heterocyclic framework?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include positive controls (e.g., verapamil) .
  • Isotope-Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways.
  • Metabolite Identification : Use high-resolution MS/MS to detect oxidative metabolites (e.g., hydroxylation at indole C5 or cyclopropane ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.